pUL89 Endonuclease-IN-2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

pUL89 Endonuclease-IN-2 is a small molecule inhibitor specifically designed to target the endonuclease activity of the human cytomegalovirus (HCMV) terminase subunit pUL89. This compound is of significant interest due to its potential as an antiviral agent against HCMV, which is a major cause of morbidity and mortality in immunocompromised individuals, including transplant recipients and newborns .

Méthodes De Préparation

The synthesis of pUL89 Endonuclease-IN-2 involves several steps, including the identification of essential chemical features required for the inhibition of the pUL89 endonuclease domain. These features are used as a 3D query to search chemical compounds from databases such as ZINC and ChEMBL. The selected virtual hits are then subjected to molecular docking and ligand-based shape screening to narrow down the compounds based on previously identified pUL89 antagonists . The final compounds are synthesized and further subjected to molecular dynamics (MD) simulation to determine their intrinsic and ligand-induced flexibility .

Analyse Des Réactions Chimiques

pUL89 Endonuclease-IN-2 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include metal ions like manganese and various organic solvents. The major products formed from these reactions are the inhibited forms of the pUL89 endonuclease, which are unable to cleave the viral genome .

Applications De Recherche Scientifique

pUL89 Endonuclease-IN-2 has several scientific research applications, including:

Antiviral Research: It is used to study the inhibition of HCMV replication by targeting the pUL89 endonuclease.

Drug Development: The compound serves as a lead molecule for the development of new antiviral drugs targeting HCMV.

Biochemical Studies: It is used in biochemical assays to understand the mechanism of action of pUL89 and its role in viral genome packaging and cleavage.

Mécanisme D'action

The mechanism of action of pUL89 Endonuclease-IN-2 involves the inhibition of the endonuclease activity of the pUL89 subunit of the HCMV terminase complex. The compound binds to the active site of the endonuclease domain, chelating with metal ions such as manganese, which are essential for the enzyme’s activity. This binding prevents the cleavage of the viral genome, thereby inhibiting viral replication .

Comparaison Avec Des Composés Similaires

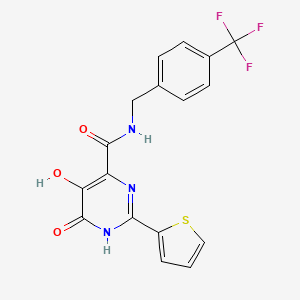

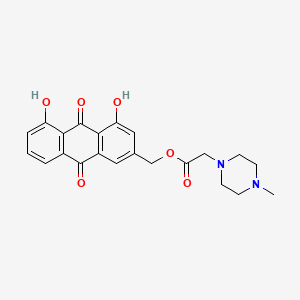

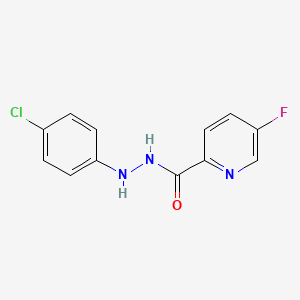

pUL89 Endonuclease-IN-2 is unique compared to other similar compounds due to its specific targeting of the pUL89 endonuclease domain. Similar compounds include:

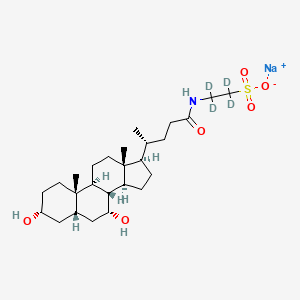

Hydroxypyridonecarboxylic Acid Compounds: These compounds also inhibit the endonuclease activity of pUL89 by chelating with metal ions.

8-Hydroxy-1,6-naphthyridine-7-carboxamides: These compounds have been shown to inhibit pUL89-C with single-digit micromolar IC50 values and confer antiviral activity.

Propriétés

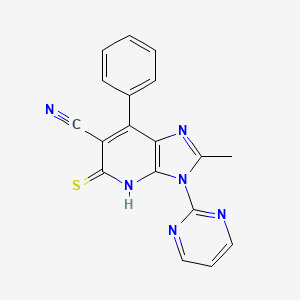

Formule moléculaire |

C17H12F3N3O3S |

|---|---|

Poids moléculaire |

395.4 g/mol |

Nom IUPAC |

5-hydroxy-6-oxo-2-thiophen-2-yl-N-[[4-(trifluoromethyl)phenyl]methyl]-1H-pyrimidine-4-carboxamide |

InChI |

InChI=1S/C17H12F3N3O3S/c18-17(19,20)10-5-3-9(4-6-10)8-21-15(25)12-13(24)16(26)23-14(22-12)11-2-1-7-27-11/h1-7,24H,8H2,(H,21,25)(H,22,23,26) |

Clé InChI |

GXHIOUVOPIQEGR-UHFFFAOYSA-N |

SMILES canonique |

C1=CSC(=C1)C2=NC(=C(C(=O)N2)O)C(=O)NCC3=CC=C(C=C3)C(F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12400370.png)